molecular formula C7H12O2 B073839 (Z)-2-Heptenoic acid CAS No. 1577-31-7

(Z)-2-Heptenoic acid

Cat. No.: B073839
CAS No.: 1577-31-7
M. Wt: 128.17 g/mol
InChI Key: YURNCBVQZBJDAJ-WAYWQWQTSA-N
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Description

Cis-2-heptenoic acid is a 2-heptenoic acid having the cis configuration.

Scientific Research Applications

  • Insect Pheromone Research

    • (Z)-2-Heptenoic acid derivatives have been identified as components in the volatiles from virgin females of certain beetle species, eliciting electrophysiological responses in males. This compound shows attractant activity and is suggested as a component of female sex pheromones in insect communication studies (Cork et al., 1991).
  • Radiopharmaceutical Research

    • Derivatives of this compound have been utilized in the synthesis of high-affinity antagonists for thromboxane A2/prostaglandin H2 receptors. These compounds, through radioiodination, have potential applications in the development of new tools for the characterization of specific receptors (Mais et al., 1991).
  • Metal-Organic Frameworks (MOFs) for Detection Applications

    • This compound and its derivatives are involved in the design and functionalization of MOFs, particularly in enhancing selectivity and sensitivity for detecting specific substances like trinitrophenol, indicating potential applications in environmental monitoring and hazardous substance detection (Xing et al., 2017).
  • Synthesis of Trisubstituted Olefins

    • This compound derivatives are used in the stereospecific preparation of trisubstituted olefins, demonstrating its utility in organic synthesis and chemical manufacturing processes (Kobayashi et al., 1973).
  • Controlled-Release Insect Pheromone Formulations

    • Zinc-layered hydroxide nanohybrids intercalated with hexenoic acid, a derivative of this compound, have been developed for controlled-release insect pheromone applications. These formulations demonstrate potential in environmentally safe pesticide materials for crop protection (Ahmad et al., 2015).
  • Fluorescent Chemosensors for Zinc Ion Detection

    • Research has developed fluorescent chemosensors incorporating derivatives of this compound for selective and sensitive detection of zinc ions. These chemosensors are applicable in biological imaging and monitoring intracellular zinc concentrations (Saha et al., 2011).

Properties

CAS No.

1577-31-7

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(Z)-hept-2-enoic acid

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/b6-5-

InChI Key

YURNCBVQZBJDAJ-WAYWQWQTSA-N

Isomeric SMILES

CCCC/C=C\C(=O)O

SMILES

CCCCC=CC(=O)O

Canonical SMILES

CCCCC=CC(=O)O

1577-31-7

Synonyms

(Z)-2-Heptenoic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure followed was analogous to part (b) of Example 1, with the exception that (before the cracking reaction) the mixture was heated with 50 g of water at 90° C. for 60 minutes. 268 g of heptenoic acid (boiling point 139°-141° C./25) were obtained, corresponding to a yield of 84.8%, relative to valeraldehyde which had reacted.
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50 g
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Yield
84.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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